Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of hydroxyl groups, benzoylation, and thioether formation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives .
Scientific Research Applications
Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies involving carbohydrate chemistry and glycosylation processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-alpha-D-glucopyranoside
- Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-galactopyranoside
- Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-mannopyranoside
Uniqueness
Ethyl 2-O-benzoyl-3-O-(2-methylnaphthyl)-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is unique due to its specific structural features, including the presence of benzoyl, methylnaphthyl, and benzylidene groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific research applications .
Properties
Molecular Formula |
C33H32O6S |
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Molecular Weight |
556.7 g/mol |
IUPAC Name |
[6-ethylsulfanyl-8-(naphthalen-2-ylmethoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C33H32O6S/c1-2-40-33-30(38-31(34)24-12-5-3-6-13-24)29(35-20-22-17-18-23-11-9-10-16-26(23)19-22)28-27(37-33)21-36-32(39-28)25-14-7-4-8-15-25/h3-19,27-30,32-33H,2,20-21H2,1H3 |
InChI Key |
DKYLJGNJTKVQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC5=CC=CC=C5C=C4)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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